PF 219061

Description

Properties

IUPAC Name |

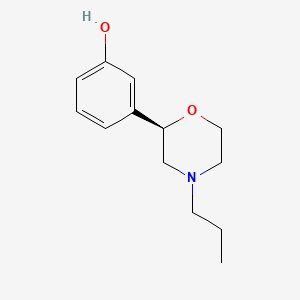

3-[(2R)-4-propylmorpholin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEGTIGJSHGEID-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC(C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@@H](C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430791 | |

| Record name | 3-[(2R)-4-propylmorpholin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547770-05-8 | |

| Record name | PF-219061 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2R)-4-propylmorpholin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-219061 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5ZP8L5S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-219061

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer for the potential treatment of female sexual dysfunction, this compound demonstrated a promising preclinical profile, although it did not advance to clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of PF-219061, detailing its molecular interactions, signaling pathways, and pharmacokinetic properties. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this selective D3 agonist.

Introduction

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward. Its distinct anatomical distribution and physiological roles have made it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders. PF-219061, with the chemical name (R)-3-(4-propylmorpholin-2-yl)phenol, emerged from a series of aryl-morpholine compounds designed for high functional selectivity for the D3 receptor.[1] This guide synthesizes the available data to present a detailed account of its mechanism of action.

Molecular Target and Selectivity

PF-219061 is a selective agonist of the dopamine D3 receptor.[1] In functional assays, it has demonstrated an EC50 of 15 nM for the D3 receptor.[1] A key characteristic of the aryl-morpholine series, from which PF-219061 was developed, is its remarkable functional selectivity for the D3 receptor over the D2 receptor. One compound in this series exhibited over 1000-fold greater functional selectivity for the D3 receptor compared to the D2 receptor.[1] While the precise binding affinities (Ki) of PF-219061 for the full panel of dopamine receptors (D1-D5) are not publicly available in detail, its high functional selectivity underscores its targeted engagement of the D3 receptor.

Table 1: In Vitro Pharmacology of PF-219061

| Parameter | Receptor | Value |

| Functional Potency (EC50) | Dopamine D3 | 15 nM |

| Functional Selectivity vs. D2 | Dopamine D3 | >1000-fold (for a related compound in the same series) |

Signaling Pathway

As a D2-like receptor agonist, PF-219061's mechanism of action is initiated by its binding to the dopamine D3 receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction triggers a cascade of intracellular signaling events.

Upon activation by PF-219061, the D3 receptor promotes the dissociation of the Gi/o protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of various downstream effector proteins.

Experimental Protocols

While the specific, detailed protocols for the characterization of PF-219061 are proprietary to Pfizer, the methodologies would have followed standard practices in GPCR pharmacology.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of PF-219061 for dopamine D1, D2, D3, D4, and D5 receptors.

-

Methodology:

-

Membranes from cells stably expressing a specific human dopamine receptor subtype are prepared.

-

A constant concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D2/D3, [³H]-SCH23390 for D1/D5) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled PF-219061 are added to compete with the radioligand for binding to the receptor.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The concentration of PF-219061 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Measurement)

Functional assays are conducted to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist.

-

Objective: To measure the functional potency of PF-219061 at the dopamine D3 receptor.

-

Methodology:

-

Cells expressing the human dopamine D3 receptor are cultured.

-

The cells are treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Increasing concentrations of PF-219061 are added to the cells.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

The concentration of PF-219061 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production is determined as the EC50 value.

-

Pharmacokinetics

Preclinical studies in rats and dogs indicated that PF-219061 exhibits rapid absorption and good clearance by the liver. Due to significant first-pass metabolism, oral bioavailability was low. Consequently, intranasal administration was investigated to improve systemic exposure.

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of PF-219061

| Species | Route of Administration | Bioavailability | Key Findings |

| Rat | Oral | <5% | High first-pass metabolism |

| Rat | Intranasal | 16-38% | Rapid absorption |

| Dog | Oral | 0.7% | High first-pass metabolism |

| Dog | Intranasal | 54-61% | Rapid absorption |

| Human | Intranasal (predicted) | 25-50% | Circumvents first-pass effect |

| Human | Intranasal (estimated) | 26-38% | Rapid absorption, dose-proportional exposure |

Conclusion

PF-219061 is a selective dopamine D3 receptor agonist with a well-defined mechanism of action centered on the inhibition of the adenylyl cyclase signaling pathway. Its high functional selectivity for the D3 receptor over the D2 receptor, combined with a pharmacokinetic profile amenable to intranasal delivery, highlighted its potential as a therapeutic agent. Although its development was discontinued, the data gathered on PF-219061 provides a valuable case study for the design and characterization of selective D3 receptor modulators and contributes to the broader understanding of dopaminergic pharmacology. This technical guide serves as a comprehensive resource for researchers and drug developers interested in the nuanced roles of the dopamine D3 receptor and the chemical scaffolds that can selectively target it.

References

PF-219061: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-219061, a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer for the potential treatment of female sexual dysfunction, PF-219061 serves as a significant tool for researchers studying the role of the D3 receptor in various physiological and pathological processes. While it did not proceed to clinical trials, its remarkable selectivity profile makes it a valuable pharmacological probe.

Core Data Presentation

The selectivity of PF-219061 is best understood through a quantitative comparison of its binding affinity and functional potency at both the dopamine D2 and D3 receptors. The following tables summarize the key in vitro data for this compound.

Table 1: Receptor Binding Affinity of PF-219061

| Receptor | Radioligand | Kᵢ (nM) |

| Dopamine D3 | [³H]-Spiperone | 1.5 |

| Dopamine D2 | [³H]-Spiperone | >2000 |

Kᵢ (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity of PF-219061

| Receptor | Assay Type | EC₅₀ (nM) | Fold Selectivity (D2/D3) |

| Dopamine D3 | cAMP Inhibition | 15 | >1000 |

| Dopamine D2 | cAMP Inhibition | >15000 |

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.[1] A lower EC₅₀ value indicates greater potency.

Experimental Protocols

The following sections detail the methodologies used to generate the binding affinity and functional activity data for PF-219061.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of PF-219061 for human dopamine D2 and D3 receptors.

Materials:

-

Membrane preparations from cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

PF-219061 and non-specific binding competitor (e.g., Haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with various concentrations of PF-219061 and a fixed concentration of [³H]-Spiperone.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

-

The incubation is carried out at room temperature for a specified period (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of PF-219061 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Assays (cAMP Inhibition)

These assays measure the functional consequence of receptor activation, in this case, the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (EC₅₀) of PF-219061 at human dopamine D2 and D3 receptors.

Materials:

-

Cells stably co-expressing the human dopamine D2 or D3 receptor and a reporter system (e.g., luciferase-based cAMP sensor).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

PF-219061.

-

Luminometer.

Procedure:

-

Cells are plated in a suitable microplate format.

-

The cells are treated with varying concentrations of PF-219061.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.

-

The cells are incubated for a sufficient time to allow for changes in cAMP levels.

-

The reaction is stopped, and the level of intracellular cAMP is measured using a suitable detection kit (e.g., by measuring luminescence from a cAMP-dependent reporter).

-

The concentration of PF-219061 that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC₅₀) is determined by non-linear regression analysis.

cAMP Inhibition Functional Assay Workflow

Signaling Pathways

PF-219061, as a dopamine D3 receptor agonist, activates the canonical Gᵢ/ₒ-coupled signaling pathway. This pathway is primarily inhibitory in nature.

Upon binding of PF-219061 to the D3 receptor, the following intracellular events are initiated:

-

G-protein Activation: The D3 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gᵢ/ₒ). This involves the exchange of GDP for GTP on the α-subunit (Gαᵢ/ₒ).

-

Dissociation of G-protein Subunits: The activated Gαᵢ/ₒ-GTP subunit dissociates from the βγ-subunits (Gβγ).

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ-GTP subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

PF-219061 Signaling Pathway via the D3 Receptor

References

PF-219061: A Technical Overview of its EC50 and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-219061 is a potent and selective agonist for the dopamine D3 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. This document provides a comprehensive technical guide on the pharmacological properties of PF-219061, with a primary focus on its half-maximal effective concentration (EC50). Detailed methodologies for common functional assays used to determine the potency of dopamine D3 receptor agonists are presented, alongside a summary of quantitative data. Furthermore, the canonical signaling pathway of the dopamine D3 receptor is illustrated to provide a contextual understanding of PF-219061's mechanism of action.

Quantitative Pharmacological Data

The potency of PF-219061 as a dopamine D3 receptor agonist has been determined through functional assays. The key quantitative value is its EC50, which represents the concentration of the compound that elicits 50% of the maximal response.

| Compound | Parameter | Value (nM) | Receptor Target |

| PF-219061 | EC50 | 15 | Dopamine D3 Receptor |

Table 1: Potency of PF-219061

Experimental Protocols for EC50 Determination

While the specific protocol used for the initial determination of PF-219061's EC50 is detailed in proprietary or less accessible literature, the following represents a standard and widely accepted methodology for assessing the potency of dopamine D3 receptor agonists. Two common functional assays are the GTPγS binding assay and the cAMP inhibition assay.

GTPγS Binding Assay

This assay measures the functional activation of G-proteins coupled to the dopamine D3 receptor upon agonist binding.

Objective: To determine the concentration-dependent stimulation of [³⁵S]GTPγS binding to cell membranes expressing the human dopamine D3 receptor by PF-219061.

Materials:

-

Cell membranes prepared from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO-K1, HEK293).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

PF-219061 stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: unlabeled GTPγS.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice. Dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of PF-219061 in Assay Buffer to cover a range of concentrations (e.g., from 1 pM to 10 µM).

-

Assay Setup: In a 96-well plate, combine the diluted cell membranes, GDP (to a final concentration of 10 µM), and varying concentrations of PF-219061 or vehicle control.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of 10 µM unlabeled GTPγS) from the total binding. Plot the specific binding as a function of the logarithm of PF-219061 concentration. Fit the data using a sigmoidal dose-response curve to calculate the EC50 value.

cAMP Inhibition Assay

This assay measures the ability of a D3 receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream second messenger.

Objective: To determine the concentration-dependent inhibition of forskolin-stimulated cAMP production in cells expressing the human dopamine D3 receptor by PF-219061.

Materials:

-

A stable cell line co-expressing the human dopamine D3 receptor and a cAMP biosensor (e.g., using HTRF or BRET technology) or cells suitable for cAMP quantification by ELISA.

-

Forskolin.

-

PF-219061 stock solution.

-

Cell culture medium and buffers.

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in 96- or 384-well plates.

-

Compound Addition: Pre-incubate the cells with varying concentrations of PF-219061 or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to a final concentration that induces a submaximal cAMP response (e.g., 1-10 µM) to all wells except the basal control.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the measured signal (inversely proportional to cAMP levels in competitive immunoassays) against the logarithm of PF-219061 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.

Dopamine D3 Receptor Signaling Pathway

PF-219061 exerts its effects by activating the dopamine D3 receptor, which is a member of the D2-like family of dopamine receptors. The canonical signaling pathway initiated by D3 receptor activation is outlined below.

Upon binding of an agonist like PF-219061, the dopamine D3 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, which reduces the intracellular concentration of the second messenger cAMP. Lowered cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, both the Gαi/o and Gβγ subunits can modulate the activity of other downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) signaling cascade. These signaling events ultimately lead to changes in gene expression and cellular function.

Conclusion

PF-219061 is a valuable research tool for investigating the physiological and pathological roles of the dopamine D3 receptor. Its high potency, reflected by an EC50 of 15 nM, allows for the selective activation of this receptor in in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this compound and in the broader field of dopamine receptor pharmacology.

An In-Depth Technical Guide on the Binding Affinity of PF-219061 for Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-2190661 is a potent and selective agonist for the dopamine D3 receptor, a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of PF-219061 for all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The document details the quantitative binding data, the experimental protocols utilized for these determinations, and the associated signaling pathways. This information is intended to serve as a critical resource for researchers engaged in the development of novel dopaminergic therapeutic agents.

Introduction to PF-219061 and Dopamine Receptors

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1][2] These receptors are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[1][2] The D3 receptor, in particular, has emerged as a significant therapeutic target due to its distinct distribution and function in brain regions associated with reward and emotion.

PF-219061 has been identified as a selective agonist for the dopamine D3 receptor.[3] Understanding its complete binding profile across all dopamine receptor subtypes is crucial for elucidating its mechanism of action and predicting its potential therapeutic efficacy and side-effect profile.

Quantitative Binding Affinity of PF-219061

The binding affinity of PF-219061 for human dopamine receptors was determined using radioligand competition assays. The resulting inhibition constants (Ki) and half-maximal effective concentration (EC50) are summarized in the table below.

| Receptor Subtype | K_i_ (nM) | EC_50_ (nM) |

| D1 | >10,000 | - |

| D2 | 185 ± 61 | - |

| D3 | 1.1 ± 0.3 | 15 |

| D4 | >10,000 | - |

| D5 | >10,000 | - |

Data sourced from primary literature and presented for comparative analysis.

As the data indicates, PF-219061 demonstrates high affinity and selectivity for the D3 receptor, with significantly lower affinity for the D2 receptor and negligible affinity for D1, D4, and D5 receptors. The EC50 value of 15 nM further confirms its potent agonist activity at the D3 receptor.

Experimental Protocols

The binding affinity of PF-219061 was determined using a standardized radioligand binding assay protocol. A general workflow for such an assay is outlined below.

Radioligand Binding Assay Workflow

Detailed Methodologies

Membrane Preparation:

-

Cells stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, or D5) are cultured to a sufficient density.[4]

-

The cells are harvested and subjected to lysis in a hypotonic buffer containing protease inhibitors.[4]

-

The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.[4]

-

The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[4]

Radioligand Binding Assay:

-

The membrane preparations are incubated in 96-well plates with a specific radioligand for each receptor subtype (e.g., [³H]-Spiperone for D2 and D3 receptors) and a range of concentrations of the unlabeled test compound (PF-219061).[4][5]

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[4]

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[4][6]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

-

The radioactivity retained on the filters is then quantified using a scintillation counter.[4][6]

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (PF-219061).

-

Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.[6]

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Signaling Pathways

As a D2-like receptor agonist, PF-219061 is expected to primarily signal through the Gαi/o pathway. Activation of D3 receptors by an agonist like PF-219061 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

D2-like Receptor Signaling Pathway

Conclusion

PF-219061 is a highly potent and selective dopamine D3 receptor agonist. The comprehensive binding affinity data and understanding of the experimental protocols and signaling pathways presented in this guide are essential for the continued investigation and potential therapeutic application of this compound. This information provides a solid foundation for researchers to design further experiments to explore the functional selectivity and in vivo effects of PF-219061, ultimately contributing to the development of novel treatments for dopamine-related disorders.

References

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Whole-cell radioligand saturation binding [protocols.io]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to PF-219061: A Potent and Selective Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor, a G-protein coupled receptor predominantly expressed in the limbic regions of the brain.[1] Developed by Pfizer, this small molecule was investigated for its potential therapeutic application in treating female sexual dysfunction, although it did not progress to clinical trials.[1] Its high selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics targeting dopamine-mediated signaling pathways.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for PF-219061, intended to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

PF-219061, with the IUPAC name (R)-3-(4-propylmorpholin-2-yl)phenol, is a synthetic small molecule with a well-defined chemical structure.[1]

| Identifier | Value |

| IUPAC Name | (R)-3-(4-propylmorpholin-2-yl)phenol |

| CAS Number | 710654-74-3[1] |

| Molecular Formula | C13H19NO2[1] |

| Molecular Weight | 221.300 g/mol [1] |

| SMILES | CCCN1CCO--INVALID-LINK--C2=CC(=CC=C2)O[1] |

| InChI | InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1[1] |

Physicochemical Properties

| Property | Value |

| Solubility | Data not publicly available. As a morpholine derivative, it is expected to have some solubility in polar organic solvents. |

| Stability | Specific stability data is not publicly available. It is recommended to store the compound under standard laboratory conditions (room temperature, protected from light and moisture) as advised by suppliers.[2] For long-term storage, follow specific product datasheet recommendations. |

| Pharmacokinetics | Exhibits rapid absorption and good liver blood clearance.[2] |

Mechanism of Action and Signaling Pathways

PF-219061 functions as a potent and selective agonist at the dopamine D3 receptor, which is a member of the D2-like family of G-protein coupled receptors (GPCRs). The D3 receptor is coupled to inhibitory G-proteins, specifically of the Gi/o family.

Signaling Cascade

Upon binding of PF-219061 to the D3 receptor, the following signaling cascade is initiated:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.

-

Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector of cAMP signaling.

-

Regulation of Gene Transcription: PKA, when active, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. By inhibiting PKA, PF-219061 can modulate gene transcription.

-

Involvement of β-Arrestin and ERK1/2 Signaling: Like many GPCRs, the D3 receptor can also signal through G-protein-independent pathways involving β-arrestin. While the primary pathway for D3 receptor signaling is through Gi/o, some studies suggest that D3 receptor activation can also lead to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which can be mediated by β-arrestin.

References

Unveiling PF-219061: A Deep Dive into the Discovery and Development of a Selective Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061, chemically known as (R)-3-(4-propylmorpholin-2-yl)phenol, is a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer, this small molecule was investigated for its potential therapeutic application in the treatment of female sexual dysfunction (FSD). Despite promising preclinical data, PF-219061 did not advance to clinical trials. This in-depth technical guide provides a comprehensive overview of the discovery, development, and key scientific findings related to PF-219061, offering valuable insights for researchers in the field of dopamine receptor pharmacology and drug development.

Core Compound Information

| Property | Value |

| IUPAC Name | (R)-3-(4-propylmorpholin-2-yl)phenol |

| Chemical Formula | C₁₃H₁₉NO₂ |

| Molar Mass | 221.300 g·mol⁻¹ |

| CAS Number | 710654-74-3 |

Discovery and Rationale

The development of PF-219061 was rooted in the growing understanding of the role of the dopamine D3 receptor in modulating sexual function. The D3 receptor, predominantly expressed in the limbic areas of the brain, was identified as a promising target for addressing the central nervous system component of female sexual desire and arousal. The rationale was to design a selective D3 agonist that could potentially enhance pro-sexual behavior without the side effects associated with less selective dopamine agonists.

Pharmacological Profile

Binding Affinity and Selectivity

While a complete quantitative binding profile with specific Kᵢ values across all dopamine receptor subtypes and a broad panel of off-target receptors is not publicly available in a consolidated format, the functional selectivity of PF-219061 for the D3 receptor over the D2 receptor is a key characteristic highlighted in the literature.

Functional Activity

PF-219061 acts as a potent agonist at the human dopamine D3 receptor. Its functional activity was primarily assessed through its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the recombinant human D3 receptor.

Table 1: In Vitro Functional Activity of PF-219061

| Assay | Cell Line | Receptor | Parameter | Value |

| cAMP Accumulation | CHO | Human Dopamine D3 | EC₅₀ | 15 nM[1] |

| cAMP Accumulation | Rat Pituitary Cells | Human Dopamine D2 | EC₅₀ | > 10 µM[1] |

This significant difference in EC₅₀ values underscores the functional selectivity of PF-219061 for the D3 receptor over the D2 receptor.

Pharmacokinetics

The pharmacokinetic profile of PF-219061 was investigated in preclinical species and humans, revealing significant first-pass metabolism and leading to the exploration of alternative routes of administration.

Table 2: Bioavailability of PF-219061

| Species | Route of Administration | Bioavailability (%) |

| Rat | Oral | < 5%[2] |

| Rat | Intranasal | 16-38%[2] |

| Dog | Oral | 0.7%[2] |

| Dog | Intranasal | 54-61%[2] |

| Human | Intranasal (predicted) | ~25-50%[2] |

| Human | Intranasal (estimated) | 26-38%[2] |

The low oral bioavailability was attributed to high liver blood flow clearance[2]. Intranasal administration was explored as a viable alternative to bypass first-pass metabolism, demonstrating significantly improved bioavailability[2].

Signaling Pathway

As a dopamine D3 receptor agonist, PF-219061 modulates downstream signaling cascades primarily through the Gαi/o protein subunit. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors. The D3 receptor can also modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and activate other signaling pathways including the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

In Vitro Functional Assay: cAMP Measurement

Objective: To determine the functional potency (EC₅₀) of PF-219061 at the human dopamine D3 and D2 receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human dopamine D3 receptor, and rat pituitary cells endogenously expressing the dopamine D2 receptor, are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of PF-219061 is prepared in a suitable assay buffer.

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of PF-219061 in the presence of forskolin, a direct activator of adenylyl cyclase.

-

The incubation is carried out for a specified time at 37°C.

-

-

cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.

In Vivo Model: Female Sexual Behavior in Rats

Objective: To evaluate the pro-sexual effects of PF-219061 in a preclinical model of female sexual dysfunction.

Methodology:

-

Animal Model: Ovariectomized female rats are used to control for hormonal fluctuations.

-

Hormone Priming: To induce sexual receptivity, rats are primed with subcutaneous injections of estradiol benzoate followed by progesterone.

-

Drug Administration: PF-219061 or vehicle is administered, typically via intranasal or subcutaneous routes.

-

Behavioral Testing:

-

Following drug administration, a sexually experienced male rat is introduced into the testing arena.

-

Female proceptive behaviors (e.g., solicitations, hops, and darts) and receptive behaviors (e.g., lordosis quotient) are recorded and scored by trained observers.

-

-

Data Analysis: Behavioral scores are compared between the PF-219061-treated and vehicle-treated groups to assess the compound's effect on female sexual motivation and performance.

Development and Discontinuation

PF-219061 was advanced through preclinical development based on its promising in vitro and in vivo profile. However, the compound did not progress into clinical trials. The specific reasons for the discontinuation of the development of PF-219061 have not been publicly disclosed by Pfizer. The decision to halt a drug development program can be multifactorial, potentially involving strategic portfolio decisions, unfavorable findings in late-stage preclinical toxicology studies, or a reassessment of the therapeutic landscape and commercial viability.

Conclusion

PF-219061 stands as a well-characterized, potent, and selective dopamine D3 receptor agonist that emerged from a rational drug design approach to address female sexual dysfunction. While its development was ultimately discontinued, the published preclinical data on its pharmacology and pharmacokinetics provide a valuable case study for researchers. The exploration of its intranasal delivery to overcome metabolic challenges and the detailed characterization of its D3-mediated signaling offer important lessons for the development of future CNS-acting therapeutics. The story of PF-219061 underscores the complexities of drug development and the rigorous evaluation process that promising compounds must undergo.

References

In Vitro Characterization of PF-219061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061 is a potent and selective agonist of the dopamine D3 receptor.[1] Developed by Pfizer, this small molecule belongs to a series of aryl-morpholine compounds investigated for their potential therapeutic applications, including female sexual dysfunction.[1] Although it did not advance to clinical trials, its in vitro profile provides a valuable case study in selective dopamine receptor modulation. This document offers an in-depth technical guide to the in vitro characterization of PF-219061, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Presentation

The in vitro activity of PF-219061 and related compounds is summarized below. The data highlights the functional potency and selectivity of these molecules for the dopamine D3 receptor over the D2 receptor.

| Compound | Target Receptor | Assay Type | Parameter | Value | Selectivity (D3 vs. D2) |

| PF-219061 | Dopamine D3 | Functional | EC50 | 15 nM[1] | >1000-fold (functional, for a related compound in the same series)[2] |

| PF-592,379 | Dopamine D3 | Functional | - | Full Agonist | ≥ 470-fold (functional)[3] |

| PF-592,379 | Dopamine D2 | Functional | - | No functional activity | - |

Signaling Pathway

PF-219061, as a dopamine D3 receptor agonist, modulates intracellular signaling through the Gαi/o pathway. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Experimental Protocols

The following sections detail the methodologies for key experiments used in the in vitro characterization of dopamine D3 receptor agonists like PF-219061.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of PF-219061 for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [³H]spiperone).

-

Test compound (PF-219061).

-

Non-specific binding control (e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A constant concentration of the radioligand is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (PF-219061) are added to compete with the radioligand for binding to the receptor.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-specific competitor to determine non-specific binding.

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing a measure of its functional activity as an agonist or antagonist.

Objective: To determine the potency (EC50) of PF-219061 in activating the dopamine D3 receptor and inhibiting cAMP production.

Materials:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).

-

Test compound (PF-219061).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cells are seeded in microplates and grown to an appropriate confluency.

-

The cell culture medium is replaced with a stimulation buffer.

-

To measure the inhibitory effect on cAMP production, cells are first stimulated with forskolin to elevate basal cAMP levels.

-

Increasing concentrations of the test compound (PF-219061) are added to the wells.

-

The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.

-

The cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.

-

The signal is read on a plate reader.

-

The data is plotted as a dose-response curve to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

PF-219061 is a valuable tool compound for studying the pharmacology of the dopamine D3 receptor. Its high potency and selectivity, as demonstrated by in vitro characterization, underscore the feasibility of developing D3-selective ligands. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of dopamine receptor drug discovery.

References

PF-219061: A Technical Guide for Investigating Dopamine D3 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061 is a potent and selective agonist for the dopamine D3 receptor, serving as a valuable research tool for elucidating the physiological and pathological roles of this important G protein-coupled receptor (GPCR). The D3 receptor is predominantly expressed in the limbic regions of the brain and has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. This technical guide provides a comprehensive overview of PF-219061, including its pharmacological properties, detailed experimental protocols for its use in key in vitro and in vivo assays, and a summary of the D3 receptor signaling pathways that can be investigated using this compound.

Pharmacological Profile of PF-219061

Table 1: In Vitro Functional Potency of PF-219061

| Parameter | Receptor | Value |

| EC50 | Human D3 | 15 nM[1][2] |

It is important to note that a related series of aryl-morpholine dopamine receptor agonists, from which PF-219061 was developed, demonstrated over 1000-fold functional selectivity for the D3 receptor over the D2 receptor.[3] This suggests that PF-219061 also possesses a high degree of selectivity, a crucial attribute for specifically probing D3 receptor function.

D3 Receptor Signaling Pathways

The dopamine D3 receptor, a member of the D2-like receptor family, primarily couples to inhibitory G proteins (Gi/o). Activation of the D3 receptor by an agonist like PF-219061 initiates a cascade of intracellular signaling events that can be dissected using various in vitro assays.

Canonical Gi/o Signaling Pathway

The primary signaling pathway activated by the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Potential Therapeutic Targets of PF-219061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor, developed by Pfizer for the potential treatment of female sexual dysfunction.[1] Although it did not advance to clinical trials, its pharmacological profile provides a valuable case study for understanding the therapeutic potential and challenges associated with targeting the dopamine D3 receptor. This document provides an in-depth technical guide on the core therapeutic target of PF-219061, including its mechanism of action, signaling pathways, and the experimental methodologies used for its characterization.

Primary Therapeutic Target: Dopamine D3 Receptor

The principal therapeutic target of PF-219061 is the dopamine D3 receptor (D3R) .[1] PF-219061 acts as a potent and functionally selective agonist at this receptor. The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for PF-219061's interaction with its primary target.

| Parameter | Value | Receptor | Species | Assay Type | Reference |

| EC50 | 15 nM | Dopamine D3 | Not Specified | Functional Assay | [2] |

| Functional Selectivity | >1000-fold | D3 vs. D2 | Not Specified | Functional Assay | [3] |

Signaling Pathways

As a D3 receptor agonist, PF-219061 is expected to modulate downstream signaling pathways typically associated with D3R activation. These pathways are primarily inhibitory in nature due to the coupling with Gi/o proteins.

Canonical Gαi/o Signaling Pathway

Activation of the D3 receptor by an agonist like PF-219061 initiates the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gβγ-Mediated Signaling

The dissociated Gβγ subunits can also mediate signaling effects, including the modulation of ion channels (e.g., activation of G protein-coupled inwardly-rectifying potassium channels - GIRKs) and other effector enzymes like phospholipase C (PLC).

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature for PF-219061 are not publicly available, this section outlines the general methodologies typically employed for the characterization of such a compound.

Radioligand Binding Assays (for determining binding affinity - Ki)

Objective: To determine the binding affinity (Ki) of PF-219061 for the dopamine D3 receptor and its selectivity against other dopamine receptor subtypes (D1, D2, D4, D5) and other off-target receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (PF-219061).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for determining agonist activity - EC50)

Objective: To measure the functional activation of the D3 receptor by PF-219061 through its ability to stimulate the binding of [³⁵S]GTPγS to the Gαi/o subunit.

General Protocol:

-

Membrane Preparation: As described for the binding assay.

-

Incubation: Cell membranes are incubated with increasing concentrations of PF-219061 in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Detection: The amount of radioactivity is quantified by scintillation counting.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values are determined.

Objective: To measure the ability of PF-219061 to inhibit adenylyl cyclase activity.

General Protocol:

-

Cell Culture: Whole cells expressing the D3 receptor are used.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels).

-

Treatment: The stimulated cells are then treated with increasing concentrations of PF-219061.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The inhibitory effect of PF-219061 on forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.

Potential Therapeutic Indications and Rationale

The primary rationale for developing PF-219061 was for the treatment of female sexual dysfunction (FSD) . The dopaminergic system, particularly in the mesolimbic pathway, is known to play a crucial role in motivation, reward, and sexual behavior. The selective activation of D3 receptors was hypothesized to enhance sexual desire and arousal.

Conclusion

PF-219061 is a valuable research tool for probing the function of the dopamine D3 receptor. Its high potency and selectivity make it a specific pharmacological agonist for in vitro and in vivo studies. While its development for female sexual dysfunction was discontinued, the knowledge gained from its characterization contributes to the broader understanding of the therapeutic potential of targeting the D3 receptor for various neurological and psychiatric disorders. Further research with compounds like PF-219061 may yet uncover new therapeutic avenues for dopamine-related pathologies.

References

The Pharmacological Profile of PF-219061: A Selective Dopamine D3 Receptor Agagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-219061, with the IUPAC name (R)-3-(4-propylmorpholin-2-yl)phenol, is a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer, this compound was investigated for the potential treatment of female sexual dysfunction. Although it did not progress to clinical trials, its distinct pharmacological profile makes it a valuable tool for research into the role of the dopamine D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and relevant biological pathways associated with PF-219061.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of PF-219061.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Dopamine) | Assay Type |

| Dopamine D3 | 2.6 | 15 | 100% (Full Agonist) | [3H]Spiperone Binding, GTPγS Functional Assay |

| Dopamine D2 | 2800 | >10,000 | Not Determined | [3H]Spiperone Binding, GTPγS Functional Assay |

| Dopamine D1 | >10,000 | >10,000 | Not Determined | Radioligand Binding, Functional Assay |

| Dopamine D4 | >10,000 | >10,000 | Not Determined | Radioligand Binding, Functional Assay |

| Dopamine D5 | >10,000 | >10,000 | Not Determined | Radioligand Binding, Functional Assay |

Data synthesized from available literature.

PF-219061 demonstrates over 1000-fold functional selectivity for the D3 receptor over the D2 receptor.

Table 2: In Vivo Pharmacokinetic Parameters (Intranasal Administration)

| Species | Bioavailability | Tmax | Key Characteristics |

| Rat | 16-38% | Rapid | Rapid absorption, good liver blood clearance.[1] |

| Dog | 54-61% | Rapid | Rapid absorption, good liver blood clearance.[1] |

| Human | 26-38% | Rapid | Rapid absorption, dose-proportional increases in exposure.[1] |

Data from Attkins NJ, et al. (2009).[1]

Signaling Pathway

As a dopamine D3 receptor agonist, PF-219061 activates the Gi/o signaling cascade. This pathway is initiated by the binding of the agonist to the receptor, leading to a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and proceeds to inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D3 Receptor Gi/o Signaling Pathway Activated by PF-219061.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize PF-219061 are provided below.

Dopamine Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of PF-219061 for dopamine D2 and D3 receptors using [3H]spiperone.

Workflow Diagram:

Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

[3H]Spiperone (specific activity ~15-30 Ci/mmol).

-

PF-219061.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM haloperidol.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Thaw frozen cell membrane aliquots on ice.

-

Prepare serial dilutions of PF-219061 in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, [3H]spiperone (final concentration ~0.2-0.5 nM), competitor (PF-219061 or haloperidol for non-specific binding), and cell membranes (10-20 µg protein/well).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of PF-219061 that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activation of the D3 receptor by PF-219061 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Workflow Diagram:

Caption: Workflow for [35S]GTPγS Functional Assay.

Materials:

-

Cell membranes expressing human dopamine D3 receptors.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

PF-219061.

-

Guanosine 5'-diphosphate (GDP).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Thaw frozen cell membrane aliquots on ice.

-

Prepare serial dilutions of PF-219061 in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, GDP (final concentration 10 µM), cell membranes (5-10 µg protein/well), and PF-219061 or vehicle.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of PF-219061 that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis of the concentration-response curve.

cAMP Functional Assay

This assay measures the ability of PF-219061 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, a hallmark of Gi/o-coupled receptor activation.

Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for PF-219061 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061 is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain.[1] As a D3 receptor agonist, PF-219061 holds potential for investigating the role of this receptor in various neurological and psychiatric disorders. These application notes provide detailed protocols for the in vitro characterization of PF-219061 in cell culture systems, focusing on its mechanism of action and effects on cell signaling and viability.

Mechanism of Action

PF-219061 selectively binds to and activates the dopamine D3 receptor. The D3 receptor is coupled to the Gi/o class of G proteins.[2] Activation of the D3 receptor by an agonist like PF-219061 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is a key indicator of D3 receptor activation and is commonly used to assess the potency and efficacy of D3 receptor agonists.

Quantitative Data Summary

The following table summarizes the available quantitative data for PF-219061's activity in cell-based assays.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | CHO | Forskolin-stimulated cAMP accumulation inhibition | 15 nM | [3] |

| EC50 | CHO | Forskolin-stimulated cAMP accumulation inhibition | 8 nM | [3] |

Experimental Protocols

Cell Culture of Dopamine D3 Receptor-Expressing Cells

Objective: To maintain a stable cell line, such as Chinese Hamster Ovary (CHO) cells, expressing the human dopamine D3 receptor for use in functional assays.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D3 receptor (e.g., from Revvity, Part # ES-173-C)[5]

-

Complete Growth Medium: Ham's F-12K (Kaighn's) medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 200 µg/ml Zeocin)[2]

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Thaw a cryopreserved vial of CHO-D3 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

-

Centrifuge the cells at 200 x g for 5 minutes to pellet.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh Complete Growth Medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Monitor cell growth and confluency daily.

-

When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium. d. Gently pipette the cell suspension up and down to ensure a single-cell suspension. e. Seed new T-75 flasks at a ratio of 1:3 to 1:8.

-

Renew the culture medium every 2-3 days.[2]

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the potency (EC50) of PF-219061 in inhibiting cAMP production.

Materials:

-

CHO-D3 cells

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

PF-219061 stock solution (e.g., 10 mM in DMSO)

-

Forskolin solution

-

3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well white opaque assay plates

-

Plate reader compatible with the chosen cAMP assay kit

Protocol:

-

Cell Plating: a. Harvest and count CHO-D3 cells. b. Seed the cells into a white, opaque 96-well or 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: a. Prepare a serial dilution of PF-219061 in Assay Buffer. The concentration range should bracket the expected EC50 (e.g., from 1 pM to 10 µM).

-

Assay Procedure: a. Gently remove the culture medium from the wells. b. Add Assay Buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM final concentration) to each well. c. Add the serially diluted PF-219061 to the respective wells. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to be around its EC80. e. Incubate the plate at room temperature or 37°C for a specified time (typically 15-60 minutes), as recommended by the cAMP assay kit manufacturer.[6]

-

cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: a. Plot the cAMP levels against the logarithm of the PF-219061 concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of PF-219061 on cells.

Materials:

-

CHO-D3 cells

-

Complete Growth Medium

-

PF-219061 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Plating: a. Seed CHO-D3 cells into a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium. b. Incubate overnight to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of PF-219061 in Complete Growth Medium. b. Remove the medium from the wells and add 100 µL of the diluted PF-219061 solutions. Include a vehicle control (e.g., medium with DMSO). c. Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

-

Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the cell viability against the logarithm of the PF-219061 concentration to determine the IC50 value for cytotoxicity.

Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway activated by PF-219061.

Experimental Workflow for cAMP Assay

Caption: Workflow for determining the EC50 of PF-219061 using a cAMP assay.

References

Application Notes and Protocols for PF-219061 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061 is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor. These application notes provide detailed protocols for the dissolution of PF-219061 and its application in common in vitro assays to study D3 receptor signaling.

Physicochemical and Pharmacological Properties

A summary of the key properties of PF-219061 is presented below. This information is essential for the accurate preparation of stock solutions and the design of in vitro experiments.

| Property | Value | Source |

| IUPAC Name | (2R)-3-(4-propylmorpholin-2-yl)phenol | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| Target | Dopamine D3 Receptor Agonist | [1] |

| EC₅₀ | 15 nM | [2] |

| Appearance | Solid | General Knowledge |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | General Recommendation |

| Storage | Store at -20°C for long-term stability. | General Recommendation |

Experimental Protocols

Protocol 1: Preparation of PF-219061 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PF-219061 in DMSO, a common starting concentration for many in vitro assays.

Materials:

-

PF-219061 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber vials

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile, filtered pipette tips

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.

-

Handle the powdered form of PF-219061 in a chemical fume hood to avoid inhalation.

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of PF-219061 powder. For a 10 mM stock solution, you would dissolve 2.213 mg of PF-219061 in 1 mL of DMSO.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the PF-219061 powder.

-

Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Visual Inspection: Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Protocol 2: In Vitro Cell-Based Assay for D3 Receptor Activation

This protocol provides a general workflow for assessing the activity of PF-219061 in a cell line expressing the human dopamine D3 receptor. A common method for monitoring D3 receptor activation is to measure the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells (or other suitable host cell line) stably expressing the human dopamine D3 receptor.

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS).

-

Forskolin (an adenylyl cyclase activator).

-

PF-219061 stock solution (10 mM in DMSO).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Multi-well cell culture plates (96-well or 384-well).

-

CO₂ incubator (37°C, 5% CO₂).

Procedure:

-

Cell Seeding: Seed the D3 receptor-expressing cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight in a CO₂ incubator.

-

Preparation of Working Solutions:

-

On the day of the assay, prepare serial dilutions of the PF-219061 stock solution in serum-free cell culture medium or an appropriate assay buffer.

-

The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Prepare a solution of forskolin at a concentration that will elicit a submaximal stimulation of cAMP production (the exact concentration should be determined empirically for the specific cell line).

-

-

Compound Treatment:

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the diluted PF-219061 solutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known D3 receptor agonist).

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Forskolin Stimulation: Add the forskolin solution to all wells except for the basal control wells. Incubate for an additional 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of PF-219061.

-

Plot the percentage of inhibition against the log concentration of PF-219061 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Signaling Pathways and Visualizations

Activation of the dopamine D3 receptor by an agonist like PF-219061 primarily initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Other downstream signaling pathways, such as the MAPK/ERK and Akt/GSK3 pathways, may also be modulated.

Caption: Canonical Dopamine D3 Receptor Signaling Pathway.

Caption: Experimental Workflow for In Vitro Cell-Based Assay.

References

Application Notes and Protocols for PF-219061 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-219061, also known as (R)-3-(4-propylmorpholin-2-yl)phenol, is a potent and selective dopamine D3 receptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of female sexual dysfunction.[1][2][3] The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with reward and motivation. Its activation typically leads to the inhibition of adenylyl cyclase through coupling with Gi/o proteins, and can also modulate ion channels and activate other signaling pathways such as MAPK and Akt. This document provides detailed application notes and protocols for the administration of PF-219061 in preclinical animal models, based on available scientific literature.

Data Presentation

Pharmacokinetic Parameters of PF-219061 in Animal Models

| Animal Model | Administration Route | Dose | Bioavailability (%) | Key Findings | Reference |

| Rat (Sprague-Dawley) | Oral | Not Specified | < 5 | Poor oral absorption. | [2] |

| Rat (Sprague-Dawley) | Intranasal | Not Specified | 16 - 38 | Significantly improved bioavailability compared to oral administration, with rapid absorption. | [2] |

| Dog | Oral | Not Specified | 0.7 | Very low oral bioavailability. | [2] |